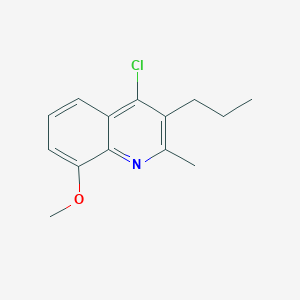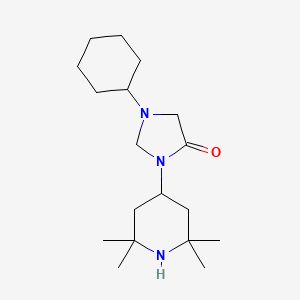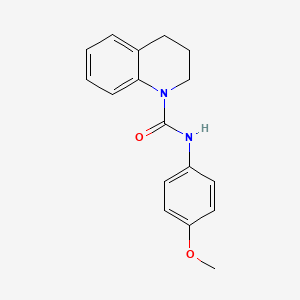
4-chloro-8-methoxy-2-methyl-3-propylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-8-methoxy-2-methyl-3-propylquinoline is a chemical compound with a complex structure that involves chloro, methoxy, methyl, and propyl groups attached to a quinoline ring. Its interest in scientific research mainly revolves around its synthesis, structure analysis, and the study of its chemical and physical properties.
Synthesis Analysis
The synthesis of 4-chloro-8-methoxyquinoline derivatives involves multiple steps including condensation, cyclization, hydrolysis, decarboxylation, and chlorination processes. A notable method achieved a 33.81% overall yield, confirming the product through 1H NMR and MS (Jiang Jia-mei, 2010). Another approach utilized 4-methoxyaniline through steps including cyclization, nitrification, and chlorination to synthesize a related compound, indicating the versatility of methods for creating chloro-methoxyquinoline derivatives (Lei Zhao, Fei Lei, Yuping Guo, 2017).
Molecular Structure Analysis
The molecular structure of 4-chloro-8-methoxyquinoline derivatives has been characterized using various techniques including 1H NMR, MS, and X-ray diffraction. These analyses help in determining the spatial arrangement of atoms within the molecule and confirm the successful synthesis of the desired compound.
Chemical Reactions and Properties
4-Chloro-8-methoxyquinoline compounds undergo various chemical reactions, including those that modify the quinoline ring. For example, reactions with thiolactic acid have been used to synthesize thiazolidinone derivatives, indicating the chemical versatility of the chloro-methoxyquinoline framework (P. Rana, B. Mistry, K. R. Desai, 2008).
Propiedades
IUPAC Name |
4-chloro-8-methoxy-2-methyl-3-propylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-4-6-10-9(2)16-14-11(13(10)15)7-5-8-12(14)17-3/h5,7-8H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQILUZZPBPFDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2C(=C1Cl)C=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-methoxy-2-methyl-3-propylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-allyl-1-methyl-4-[(4-methyl-1H-imidazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5629881.png)
![N~3~-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5629896.png)
![N-[2-(4-methoxyphenyl)ethyl]isonicotinamide](/img/structure/B5629897.png)

![2-[(cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5629917.png)
![8-[3-(2-methoxyphenyl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5629925.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5629927.png)

![3-{5-[1-methyl-1-(1H-pyrrol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5629938.png)
![2-[(3aS*,10aS*)-10a-(hydroxymethyl)-3a,4,10,10a-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2(3H)-yl]-N-methylnicotinamide](/img/structure/B5629953.png)
![2-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one](/img/structure/B5629960.png)
![4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5629965.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(phenylthio)acetyl]pyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5629984.png)